- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 4351-54-6 (Formic acid, cyclohexylester)
This product has significant stimulatory effect at high concentration. At present, there is no report of occupational poisoning. It is flammable and irritating. Its vapor and air can form an explosive mixture, which can cause combustion and explosion in case of open fire / high heat< Br>
Formic acid, cyclohexylester structure
Formic acid, cyclohexylester
4351-54-6
C7H12O2
128.16898
330386
Formic acid, cyclohexylester Properties
Names and Identifiers
-
- Formic acid, cyclohexylester
- CYCLOHEXYL FORMATE
- Ameisensaeure-cyclohexylester
- Cyclohexanol,formate
- Cyclohexyl-formiat
- EINECS 224-415-3
- FEMA No. 2353
- Formyloxy-cyclohexan
- o-cyclohexyl formate
- NSC 11766
- +Expand
-
- VUXKVKAHWOVIDN-UHFFFAOYSA-N
- InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2
- O=COC1CCCCC1
Computed Properties
- 128.08400
- 0
- 2
- 2
- 9
- 84.9
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- nothing
- 0
Experimental Properties
- 2.12800
- 26.30000
- 1.4430 (589.3 nm 25 ºC)
- 163 ºC
- 72.6-73.8 ºC
- 53.3±15.6 ºC,
- 2353 | CYCLOHEXYL FORMATE
- Slightly soluble (1.7 g/l) (25 º C),
- 1.0057
Formic acid, cyclohexylester Security Information
Formic acid, cyclohexylester Customs Data
- 2915120000
-
China Customs Code:
2915120000Overview:
2915120000 Formate.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2915120000 salts of formic acid.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Formic acid, cyclohexylester Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 157 - 158 °C
Reference
Formic acid, cyclohexylester Preparation Products
- Methylcyclohexane (108-87-2)
- Cyclohexanol (108-93-0)
- pentane-1,5-diol (111-29-5)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexyl valerate (1551-43-5)
- cyclohexyl butyrate (1551-44-6)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- 1,3-Cyclohexanediol (504-01-8)
- amyl caproate (540-07-8)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Cyclohexyl Propionate (6222-35-1)
- Cyclohexyl hexanoate (6243-10-3)
- 1,6-Hexanediol (629-11-8)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- cyclohex-2-en-1-one (930-68-7)
- Cyclohexane-1,2-diol (931-17-9)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- Cyclopentanol (96-41-3)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
Formic acid, cyclohexylester Related Literature
-
Xiaogang Duan,Weimin Liu,Lumin Yue,Wei Fu,Minh Ngoc Ha,Jun Li,Guanzhong Lu Dalton Trans. 2015 44 17381
-
Unnikrishnan R. Pillai,Endalkachew Sahle-Demessie Chem. Commun. 2005 2256
-
Lijuan Ma,Luo Xu,Haoran Jiang,Xia Yuan RSC Adv. 2019 9 5692
-
4. Reactions of organic peroxides. Part VII. Reaction of 1-hydroxycycloalkyl hydroperoxides with ferrous compoundsE. G. E. Hawkins J. Chem. Soc. 1955 3463
-
Mike Lancaster Green Chem. 1999 1 G171
-
Alejandro Torres,Pilar Gutierrez,Ramón Alvarez-Manzaneda,Rachid Chahboun,Enrique Alvarez-Manzaneda Org. Biomol. Chem. 2016 14 9836
-
Jeannie Z. Y. Tan,M. Mercedes Maroto-Valer J. Mater. Chem. A 2019 7 9368
-
Yanjie Wang,Tao He J. Mater. Chem. A 2021 9 87
-
Longfu Wei,Changlin Yu,Qinghong Zhang,Hong Liu,Ye Wang J. Mater. Chem. A 2018 6 22411
-
10. 365. Physical properties and chemical constitution. Part XIX. Five-membered and six-membered carbon ringsArthur I. Vogel J. Chem. Soc. 1948 1809